An In-depth Technical Guide to 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a key fluorinated heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a more stable chlorine atom, and an electron-withdrawing trifluoromethyl group on the pyridine ring, allows for selective and versatile functionalization. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a clear liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 75806-84-7 | [1][2] |
| Molecular Formula | C₆H₂BrClF₃N | [1][2] |
| Molecular Weight | 260.44 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 88 °C | [2] |
| Density | 1.83 g/cm³ | [2] |
| Refractive Index | 1.4990 to 1.5030 | [2] |
| Flash Point | 91 °C | [2] |
| Solubility | Soluble in methanol and ethanol. | [2] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. | [2] |
Synthesis
A common laboratory-scale synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine with a brominating agent.[2]
Experimental Protocol: Synthesis from 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine[2]
Materials:
-
3-chloro-5-(trifluoromethyl)-2-hydroxypyridine (17.1 g, 0.087 mol)
-
Tribromophosphorus oxide (150 mL)
-
Ice water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Dichloromethane-methanol solvent system
Procedure:
-
To a reaction vessel, add 3-chloro-5-(trifluoromethyl)-2-hydroxypyridine (17.1 g, 0.087 mol) and tribromophosphorus oxide (150 mL).
-
Heat the reaction mixture to 150 °C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to ice water (-5 to 0 °C) with vigorous stirring (200 rpm) for 1 hour.
-
Extract the resulting mixture three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane-methanol gradient (100:1 to 20:1, v/v) as the eluent.
-
This procedure yields 13.1 g (0.05 mol) of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, corresponding to a 58% yield.
Reactivity and Applications in Synthesis
The synthetic utility of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine lies in the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position. This chemoselectivity allows for the sequential and controlled introduction of various functionalities, making it a valuable building block for complex molecule synthesis.
This compound is a crucial intermediate in the production of various agrochemicals, including herbicides and insecticides, as well as in the development of pharmaceuticals, particularly kinase inhibitors.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The C2-Br bond can be selectively coupled with a wide range of boronic acids and their esters, leaving the C3-Cl bond intact for subsequent transformations. This reaction is a powerful tool for forming carbon-carbon bonds.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a straightforward route to 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridines.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the C2-Br with primary or secondary amines.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, binding affinity, and membrane permeability. The pyridine scaffold is also a common feature in many biologically active compounds. Consequently, 2-bromo-3-chloro-5-(trifluoromethyl)pyridine serves as a valuable starting material for the synthesis of a wide range of bioactive molecules.
Derivatives of this compound have been investigated for their potential as:
-
Kinase inhibitors: The aminopyridine core, accessible through Buchwald-Hartwig amination, is a common scaffold in many kinase inhibitors.
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Herbicides and Insecticides: The introduction of various substituents through cross-coupling reactions can lead to potent agrochemicals.[3] For instance, it is a precursor for the synthesis of the fungicide fluazinam.[4]
Safety and Handling
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is an irritant and should be stored in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a versatile and valuable building block for organic synthesis. Its distinct reactivity profile allows for the selective introduction of a wide array of functional groups, making it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this important chemical intermediate.
References
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
